2-isobutyl-5-methoxy-2H-indazole
Description
Historical Context and Evolution of Indazole Chemistry
The journey of indazole chemistry began in the late 19th century, with the first synthesis of the parent indazole molecule. Initially, research focused on understanding the fundamental reactivity and properties of this novel heterocyclic system. Over the decades, the field has blossomed, with the development of a vast array of synthetic methodologies enabling the creation of a diverse library of indazole derivatives. This has, in turn, fueled the exploration of their utility in various scientific domains.
Significance of Indazole as a Privileged Heterocyclic System in Chemical Research
The indazole scaffold is widely recognized as a "privileged structure" in medicinal chemistry. eurekaselect.comsci-hub.sepnrjournal.com This term denotes a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby exhibiting a broad range of pharmacological activities. eurekaselect.com The versatility of the indazole ring system, with its ability to participate in various non-covalent interactions, underpins its privileged status. eurekaselect.com Consequently, indazole derivatives have been investigated for a plethora of therapeutic applications, including as anti-inflammatory, antimicrobial, anticancer, and neurological agents. nih.govresearchgate.net
Structural Isomerism within the Indazole System: 1H- vs. 2H-Indazoles
A key feature of the indazole system is the existence of constitutional isomers, primarily the 1H- and 2H-indazoles. This isomerism arises from the position of the nitrogen atom in the pyrazole (B372694) ring that bears a hydrogen atom. The 1H-indazole, where the N1 position is protonated, is the more common and generally more stable tautomer. organic-chemistry.org The 2H-indazole, with the proton at the N2 position, represents the other major tautomeric form.
The interconversion between 1H- and 2H-indazoles occurs through a process known as prototropic tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. The equilibrium between these two tautomers is influenced by factors such as the solvent, temperature, and the nature of substituents on the indazole ring. While the 1H-tautomer is generally thermodynamically more stable, the 2H-isomer can be preferentially formed under certain reaction conditions or stabilized by specific substitution patterns.
Overview of Research Trajectories for 2H-Indazole Derivatives
While historically, research has predominantly focused on 1H-indazole derivatives, there is a growing interest in the synthesis and biological evaluation of 2H-indazoles. nih.govnih.gov Scientific investigations have revealed that 2H-indazole derivatives possess a distinct and often potent spectrum of biological activities, including antimicrobial, anti-inflammatory, antiprotozoal, and anticancer properties. mdpi.commdpi.comresearchgate.net This has spurred the development of novel synthetic strategies to selectively access the 2H-indazole core and its derivatives, thereby expanding the chemical space available for drug discovery. nih.govnih.gov
Rationale for Focused Investigation of 2-isobutyl-5-methoxy-2H-indazole
The focused investigation of this compound is predicated on a rational drug design approach, leveraging the known structure-activity relationships of related compounds. The rationale for exploring this specific molecule can be broken down as follows:
The 2H-Indazole Core: As established, the 2H-indazole scaffold is a validated pharmacophore with a diverse range of biological activities. mdpi.commdpi.comresearchgate.net The selection of this core provides a solid foundation for the design of a potentially bioactive molecule.
The Isobutyl Group at the 2-Position: The introduction of an isobutyl group at the N2 position is a strategic choice. Alkyl groups in this position can influence the lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The branched nature of the isobutyl group can also provide steric bulk, which may enhance binding affinity and selectivity for a particular biological target.
The Methoxy (B1213986) Group at the 5-Position: The methoxy group at the 5-position of the indazole ring is another key feature. This electron-donating group can modulate the electronic properties of the aromatic system, potentially influencing its interaction with biological targets. Furthermore, the 5-position of the indazole ring has been identified as a critical site for substitution to achieve potent biological activity in various contexts, including as kinase inhibitors. mdpi.com The presence of a methoxy group can also provide a handle for further chemical modification.
In essence, the combination of the 2H-indazole nucleus with the specific isobutyl and methoxy substituents in this compound represents a deliberate effort to create a novel chemical entity with a high probability of exhibiting interesting pharmacological properties. The exploration of this compound is therefore a logical step in the broader quest to develop new and effective therapeutic agents based on the versatile indazole scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-methoxy-2-(2-methylpropyl)indazole |
InChI |
InChI=1S/C12H16N2O/c1-9(2)7-14-8-10-6-11(15-3)4-5-12(10)13-14/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
DQONCDILBYUDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C2C=C(C=CC2=N1)OC |
Origin of Product |
United States |
Advanced Structural Characterization and Spectroscopic Analysis of 2 Isobutyl 5 Methoxy 2h Indazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Elucidationnih.govipb.pt
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful in distinguishing between N-1 and N-2 substituted indazole isomers. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals and confirms the specific substitution pattern of 2-isobutyl-5-methoxy-2H-indazole.
¹H NMR and ¹³C NMR Chemical Shift Analysisipb.ptnih.gov
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic chemical shifts that provide initial evidence for its structure. The substitution at the N-2 position influences the electronic environment of the indazole core, leading to a distinct pattern compared to the N-1 isomer. acs.org
In the ¹H NMR spectrum, the proton at the C-3 position of a 2H-indazole typically appears as a singlet at a downfield chemical shift, often above 8.0 ppm. nih.govrsc.org The protons of the isobutyl group and the methoxy (B1213986) group would appear in the aliphatic region of the spectrum. The aromatic protons on the benzene (B151609) ring would present as a three-proton system with splitting patterns dictated by their positions relative to the methoxy group.
The ¹³C NMR spectrum is also highly informative. A key indicator for N-2 substitution is the chemical shift of the C-3 carbon. nih.gov The signals for the isobutyl and methoxy carbons are found in the upfield region, while the aromatic and heterocyclic carbons resonate at lower fields.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical shifts for 2H-indazoles and substituent effects. Actual experimental values may vary.
¹H NMR (in CDCl₃)| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-3 | ~8.1-8.2 | s |
| H-7 | ~7.6-7.7 | d |
| H-6 | ~7.0-7.1 | dd |
| H-4 | ~6.8-6.9 | d |
| N-CH₂ (isobutyl) | ~4.1-4.2 | d |
| O-CH₃ (methoxy) | ~3.8-3.9 | s |
| CH (isobutyl) | ~2.2-2.3 | m |
¹³C NMR (in CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-7a | ~147 |
| C-5 | ~156 |
| C-3a | ~122 |
| C-3 | ~122 |
| C-7 | ~121 |
| C-6 | ~119 |
| C-4 | ~96 |
| N-CH₂ (isobutyl) | ~59 |
| O-CH₃ (methoxy) | ~55 |
| CH (isobutyl) | ~29 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for confirming the assignments made from 1D spectra and for definitively establishing the isomeric structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the N-CH₂ protons and the CH proton of the isobutyl group, and between the CH proton and the terminal methyl protons. It would also map the connectivity of the aromatic protons (H-4, H-6, H-7).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of carbon signals based on the already assigned proton spectrum. For instance, the proton signal at ~8.1 ppm would correlate with the C-3 carbon signal, and the methoxy proton singlet would correlate with the methoxy carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical experiment for distinguishing N-1 and N-2 isomers. nih.gov It shows correlations between protons and carbons that are two or three bonds away. For the 2H-isomer, a key correlation is observed between the N-CH₂ protons of the isobutyl group and the C-3 carbon of the indazole ring. nih.gov This correlation is absent in the N-1 isomer. Other expected HMBC correlations include those from the methoxy protons to C-5 and from the H-4 proton to C-5 and C-7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. In this compound, a NOESY experiment would be expected to show a correlation between the N-CH₂ protons of the isobutyl group and the H-3 proton, confirming their spatial proximity and supporting the N-2 substitution pattern. nih.gov
Long-Range Coupling Analysis for 2H-Isomer Identificationnih.gov
The definitive assignment of the 2H-indazole structure relies heavily on the analysis of long-range heteronuclear couplings, specifically those observed in the HMBC spectrum. The crucial diagnostic correlation is the three-bond coupling (³JCH) between the protons of the methylene (B1212753) group attached to the nitrogen (the N-CH₂ of the isobutyl group) and the C-3 carbon of the indazole ring. The presence of this correlation peak in the HMBC spectrum is a hallmark of the N-2 substitution pattern. nih.gov Conversely, for the N-1 isomer, the N-CH₂ protons would show a correlation to the C-7a carbon, but not to C-3. nih.gov This clear distinction in long-range connectivity provides irrefutable evidence for the position of the alkyl substituent on the indazole nitrogen.
Infrared (IR) Spectroscopy for Functional Group Identificationrsc.org
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound would confirm the presence of its key structural features.
A crucial observation would be the absence of a broad N-H stretching band typically seen around 3300-3500 cm⁻¹, which confirms that the indazole nitrogen is substituted. nih.gov The spectrum would be characterized by C-H stretching vibrations for both the aromatic ring and the aliphatic isobutyl group, C=C and C=N stretching vibrations within the aromatic and heterocyclic ring system, and strong C-O stretching bands characteristic of the methoxy group's aryl-alkyl ether linkage. nih.govmpg.de
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aromatic C=C / C=N | Stretch | 1620 - 1450 |
| Aryl-alkyl ether | C-O Stretch (asymmetric) | 1275 - 1200 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisrsc.orgnih.gov
Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its molecular ion and fragment ions.
For this compound (Molecular Formula: C₁₂H₁₆N₂O, Molecular Weight: 204.27 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 204. chemicalbook.com The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for N-alkyl indazoles include the cleavage of the N-alkyl bond. researchgate.net A prominent fragment ion would likely be observed at m/z = 147, corresponding to the loss of an isobutyl radical ([M - 57]⁺). Another characteristic fragmentation could involve the cleavage of the C-C bond within the isobutyl group, leading to a base peak ion at m/z = 161, corresponding to the loss of a propyl radical ([M - 43]⁺).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determinationrsc.org
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which allows for the unequivocal determination of its elemental composition. rsc.org This technique can readily distinguish between compounds that have the same nominal mass but different molecular formulas. For this compound, HRMS would confirm the molecular formula C₁₂H₁₆N₂O by matching the experimentally measured mass to the calculated theoretical exact mass.
Table 3: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Table of Mentioned Compounds
| Compound Name |
|---|
X-ray Crystallography for Solid-State Structure Determination
For 2H-indazole compounds, the core indazole ring system is generally observed to be approximately planar. nih.gov The isobutyl group attached to the N2 position would exhibit conformational flexibility, while the methoxy group at the C5 position would likely lie nearly coplanar with the bicyclic ring to maximize resonance stabilization.
Intermolecular forces play a crucial role in the crystal packing of indazole derivatives. In the absence of strong hydrogen bond donors, the packing of this compound would be primarily governed by van der Waals interactions and potentially weak C-H···N or C-H···π interactions. In some related structures, π–π stacking between the aromatic rings of adjacent molecules is a significant stabilizing feature, often resulting in a layered or herringbone packing motif in the crystal lattice. nih.gov The presence of the methoxy group's oxygen atom could also lead to weak C-H···O interactions, further influencing the crystal packing.
Below is a representative table of expected crystallographic parameters for this compound, based on data from similar structures.
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca |
| a (Å) | 10-15 |
| b (Å) | 8-12 |
| c (Å) | 15-20 |
| β (°) | 90-105 |
| Z (molecules/unit cell) | 4 |
Vibrational Spectroscopy Applications in Indazole Structural Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of this compound. The vibrational spectrum is characterized by a series of absorption (IR) or scattering (Raman) bands, each corresponding to a specific molecular motion.
The vibrational spectrum of an indazole derivative can be divided into several regions:
High-frequency region (3000-3100 cm⁻¹): Aromatic C-H stretching vibrations of the benzene ring.
Aliphatic region (2800-3000 cm⁻¹): Symmetric and asymmetric C-H stretching vibrations of the isobutyl group.
Fingerprint region (below 1650 cm⁻¹): This region is rich in structural information and contains a complex array of vibrations, including C=C and C=N stretching of the indazole ring, C-H in-plane and out-of-plane bending, and skeletal deformations of the entire molecule.
The methoxy group would introduce characteristic bands, including the C-O stretching vibration. The specific frequencies of these vibrations are sensitive to the electronic environment and coupling with other modes. A detailed assignment of the vibrational modes can be supported by computational methods, such as Density Functional Theory (DFT) calculations. nih.gov
A table of expected characteristic vibrational frequencies for this compound is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 |
| Aliphatic C-H Stretch | 2850-2970 |
| C=N Stretch (indazole) | 1620-1640 |
| C=C Stretch (aromatic) | 1450-1600 |
| C-O Stretch (methoxy) | 1200-1275 |
| C-H Out-of-Plane Bend | 750-900 |
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses a group of techniques, including optical rotatory dispersion (ORD) and circular dichroism (CD), that measure the differential interaction of a substance with left and right circularly polarized light. saschirality.org These methods are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore the primary techniques for studying chiral molecules. nih.gov
A fundamental requirement for a molecule to exhibit a chiroptical response is the presence of chirality, meaning it is non-superimposable on its mirror image. saschirality.org The compound this compound is an achiral molecule as it possesses a plane of symmetry and lacks a stereocenter. Consequently, it will not exhibit a circular dichroism spectrum or rotate the plane of polarized light.
Therefore, chiroptical spectroscopy is not a suitable technique for determining the enantiomeric excess of this compound, as there are no enantiomers to distinguish. This section serves to clarify that the application of chiroptical methods is contingent on the inherent chirality of the molecule under investigation. numberanalytics.com Should a chiral center be introduced into the molecule, for instance by substitution with a chiral group, then chiroptical spectroscopy would become an invaluable tool for its stereochemical analysis.
Computational and Theoretical Chemistry of 2 Isobutyl 5 Methoxy 2h Indazole
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within the 2-isobutyl-5-methoxy-2H-indazole molecule. These calculations are crucial for understanding its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the ground state properties of molecules like this compound. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+, can determine optimized molecular geometries and various physicochemical properties. nih.gov
Key parameters derived from DFT studies on indazole derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity. researchgate.net For instance, in a study of various indazole derivatives, DFT calculations were used to identify molecules with significant HOMO-LUMO energy gaps, suggesting greater stability. rsc.org
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. researchgate.net These maps illustrate the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are crucial for predicting intermolecular interactions. researchgate.net
Table 1: Calculated Global Reactivity Parameters for Indazole Derivatives using DFT
| Parameter | Formula | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, kinetic stability. nih.gov |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. researchgate.net |
| Electronegativity (χ) | -μ | Power to attract electrons. researchgate.net |
This table is a representation of typical parameters calculated and their significance in the context of DFT studies on indazole derivatives.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), aim to solve the electronic Schrödinger equation. wikipedia.orgresearchgate.net
While computationally more demanding than DFT, ab initio methods can provide highly accurate results for molecular geometries, energies, and other properties. researchgate.net For example, ab initio calculations have been used to study the structures of complex molecules and have been instrumental in predicting new structures that were later confirmed experimentally. wikipedia.org In the context of 2H-indazole systems, ab initio methods like MP2 have been used to calculate potential energy surfaces, providing insights into reaction pathways. nih.gov These high-accuracy calculations are essential for validating results from less computationally intensive methods and for providing benchmark data. researchgate.net
Conformational Analysis and Energy Landscapes of 2H-Indazole Systems
The isobutyl group attached to the N2 position of the indazole ring in this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.
The flexibility of the 2H-indazole ring system, combined with the rotational freedom of the alkyl substituent, results in a complex potential energy surface. rsc.org Computational methods can map this energy landscape, identifying the minimum energy conformations, which are the most likely structures to be observed experimentally. Understanding the conformational preferences is crucial as the geometry of the molecule can significantly influence its biological activity and physical properties. For 2-alkyl substituted systems, the presence of bulky substituents can define a minimum energy conformation. rsc.org
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) using Computational Methods
Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization. researchgate.net
Nuclear Magnetic Resonance (NMR): DFT and ab initio methods can accurately predict ¹H and ¹³C NMR chemical shifts. escholarship.org These calculations involve determining the magnetic shielding tensors for each nucleus. By comparing computed spectra with experimental data, the structure of synthesized compounds can be confirmed. escholarship.orgnih.gov Computational NMR prediction has become a robust methodology, with established procedures for simulating spectra for flexible molecules in solution. researchgate.net
Infrared (IR): The vibrational frequencies of a molecule can be calculated using methods like DFT. These frequencies correspond to the peaks in an IR spectrum. The calculated spectrum can be compared with experimental data to identify functional groups and confirm the molecular structure. nih.gov
UV-Vis: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. This can provide information about the electronic structure and chromophores within the molecule.
The prediction of spectroscopic data is becoming an increasingly important alternative to time-consuming experimental methods. bme.huarxiv.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is instrumental in understanding the step-by-step process of chemical reactions, such as the synthesis of this compound. nih.gov The alkylation of the indazole core is a key reaction, and it can lead to a mixture of N1 and N2 substituted products. nih.govbeilstein-journals.orgbeilstein-journals.org Computational studies can shed light on the factors that control the regioselectivity of this reaction. nih.govnih.gov
DFT calculations have been employed to explore the mechanisms of indazole alkylation under various reaction conditions. nih.gov These studies can investigate proposed intermediates and transition states to understand why certain conditions favor the formation of the N2-substituted product. nih.govbeilstein-journals.org For example, computational analysis can explore how different bases, solvents, and electrophiles influence the reaction outcome. nih.gov
Transition State Analysis and Reaction Pathways
A key aspect of mechanistic studies is the identification and characterization of transition states—the highest energy points along a reaction coordinate. By calculating the energies and geometries of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out.
For the synthesis of 2H-indazoles, computational modeling can be used to evaluate different proposed mechanisms, such as those involving radical chain reactions or catalytic cycles. nih.gov For instance, in copper-catalyzed syntheses of 2H-indazoles, DFT calculations have been used to study the activation of the azide (B81097) group and the N-N bond formation steps. rsc.org Similarly, in visible-light-promoted reactions, computational modeling can help to elucidate the role of the photocatalyst and the sequence of single electron transfer steps. frontiersin.org By analyzing the energy barriers associated with different pathways, the most plausible reaction mechanism can be determined. nih.gov
Origin of Regioselectivity and Enantioselectivity in Indazole Synthesis
The synthesis of N-substituted indazoles from the parent 1H-indazole presents a significant challenge regarding regioselectivity, as reactions can lead to a mixture of N1 and N2-substituted products. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer. beilstein-journals.orgnih.gov However, the distribution of N1 and N2 products can be controlled by carefully selecting reaction conditions. Computational studies, particularly Density Functional Theory (DFT), have provided crucial insights into the factors governing this selectivity for various indazole derivatives.
Regioselectivity in N-Alkylation:
The direct alkylation of a 5-methoxy-1H-indazole precursor with an isobutyl halide to form this compound is a key synthetic step where regioselectivity is paramount. DFT calculations on similar systems, such as methyl 5-bromo-1H-indazole-3-carboxylate, have revealed that the choice of base and solvent system is critical in directing the alkylation to the N1 or N2 position. nih.gov
N1-Selectivity: The use of a cesium base, such as cesium carbonate (Cs2CO3), often favors the formation of the N1-alkylated product. DFT studies suggest this is due to a chelation mechanism, where the cesium cation coordinates with the N2 nitrogen and a nearby electron-withdrawing group (like an ester at the 3-position), forming a tight ion pair. nih.gov This coordination blocks the N2 position, directing the incoming electrophile (the isobutyl group) to the N1 nitrogen.
N2-Selectivity: Conversely, conditions that avoid strong chelation tend to favor the N2-substituted product, which is the case for this compound. The use of different reagents, such as a Mitsunobu reaction with triphenylphosphine (B44618) (PPh3), can lead to the formation of an intermediate where non-covalent interactions (NCIs) between the bulky phosphonium (B103445) group and the indazole ring system steer the alkyl group towards the N2 position. beilstein-journals.orgnih.gov For a precursor like 5-methoxy-1H-indazole, the methoxy (B1213986) group's electronic influence and steric profile, combined with the specific reagent system, would be the determining factors for N2-alkylation. Procedures using gallium/aluminum or copper triflate have also been developed for the regioselective synthesis of 2H-indazoles. organic-chemistry.orgnih.gov
The Cadogan cyclization is another robust method for synthesizing 2H-indazoles, which proceeds through different intermediates, including theorized nitrenes and confirmed N-oxides, offering an alternative synthetic route where regioselectivity is established differently. nih.govescholarship.org
Table 1: Factors Influencing Regioselectivity in Indazole Alkylation
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Theoretical Rationale |
|---|---|---|---|
| Base/Reagent | Cesium Carbonate (Cs2CO3) | Mitsunobu reagents (e.g., PPh3/DIAD); Ga/Al mediators; Copper(II) triflate | N1: Chelation of the cation (Cs+) between N2 and a coordinating group blocks the N2 position. nih.govN2: Non-covalent interactions and sterics from bulky reagents (e.g., R-OPPh3+) favor substitution at the less hindered N2 site. beilstein-journals.orgnih.gov |
| Substituents | Electron-withdrawing group at C3 or C7 | Electron-donating groups or less sterically demanding environments | N1: A coordinating group is required for the chelation mechanism. nih.govN2: The inherent electronic properties and sterics of the indazole ring direct the reaction in the absence of strong chelation. |
Enantioselectivity:
Enantioselectivity is not an applicable concept for the synthesis of this compound itself. The isobutyl group is achiral, and the final molecule does not possess a stereocenter. Therefore, the synthesis does not produce enantiomers. Enantioselectivity would only become a consideration if a chiral center were present on a substituent or if the molecule exhibited atropisomerism, which is not the case here.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and molecular systems. mdpi.com By simulating the atomic motions over time, MD provides insights into conformational dynamics, solvent interactions, and binding to biological targets. nih.gov For this compound, MD simulations can illuminate its physicochemical properties and potential biological function.
An MD simulation would be set up by placing the molecule in a simulation box, typically filled with solvent molecules (e.g., water) to mimic physiological conditions. The interactions between all atoms are governed by a force field, which is a set of parameters describing the potential energy of the system.
Key insights that could be gained from MD simulations include:
Conformational Flexibility: The isobutyl group attached to the indazole nitrogen has several rotatable bonds. MD simulations can explore the conformational landscape of this group, identifying the most stable rotamers and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket.
Solvation and Hydrophobicity: Simulations explicitly modeling solvent molecules can detail the structure of the hydration shell around the molecule. This allows for the calculation of properties like the solvent-accessible surface area and the free energy of solvation, providing a quantitative measure of its hydrophobicity and solubility.
Interactions with Biomolecules: If this compound is studied as a ligand for a protein target (e.g., a receptor or enzyme), MD simulations can model the ligand-protein complex. These simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds, hydrophobic contacts, or π-π stacking), and calculate the binding free energy, offering a theoretical prediction of binding affinity. nih.gov
Table 2: Potential Applications of Molecular Dynamics Simulations for this compound
| Simulation Type | Information Gained | Potential Application |
|---|---|---|
| In Vacuum | Intrinsic conformational preferences of the isobutyl and methoxy groups. | Establishing a baseline for molecular flexibility. |
| In Aqueous Solvent | Hydration shell structure, solvent accessible surface area, diffusion coefficient. | Predicting solubility and bioavailability. |
| In Lipid Bilayer | Partitioning behavior, orientation, and dynamics within a membrane. | Assessing potential for crossing cell membranes. |
| With Protein Target | Binding pose stability, key intermolecular interactions, binding free energy. | Predicting binding affinity and mechanism of action. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design Principles
In the absence of a known 3D structure for a biological target, ligand-based design methods are invaluable for drug discovery. nih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. nih.gov
For this compound, a QSAR study would involve synthesizing and testing a library of analogs. These analogs would feature variations at different positions, for example, by changing the alkyl group at the N2 position or modifying the substituent at the C5 position.
The steps to build a QSAR model would be:
Dataset Assembly: Create a training set of indazole derivatives with their measured biological activities (e.g., IC50 values).
Descriptor Calculation: For each molecule, calculate a range of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.
Model Generation: Use statistical methods (e.g., multiple linear regression, partial least squares, or machine learning algorithms) to build an equation that relates the descriptors to the biological activity.
Model Validation: Test the predictive power of the model using an external set of molecules (a test set) that was not used in model generation.
A successful QSAR model can then be used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent analogs.
Ligand-Based Design Principles:
Beyond QSAR, other ligand-based methods like pharmacophore modeling can be applied. A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific target. Starting with the structure of this compound as a template, a pharmacophore could be hypothesized containing:
A hydrophobic feature (the isobutyl group).
A hydrogen bond acceptor (the methoxy oxygen).
An aromatic ring system (the indazole core).
This model would serve as a 3D query to search databases for other structurally diverse molecules that might have the same biological activity.
Table 3: Relevant Molecular Descriptors for a QSAR Study of this compound Analogs
| Descriptor Class | Example Descriptors | Property Encoded |
|---|---|---|
| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Electron distribution, reactivity, ability to form polar interactions. |
| Steric | Molecular weight, Molar refractivity (MR), van der Waals volume | Size and shape of the molecule, potential for steric hindrance. |
| Hydrophobic | LogP (octanol-water partition coefficient), Polar Surface Area (PSA) | Lipophilicity, solubility, and ability to cross biological membranes. |
| Topological | Connectivity indices (e.g., Kier & Hall indices) | Molecular branching and shape in 2D. |
Structure Activity Relationship Sar Studies and Preclinical Mechanistic Insights of 2 Isobutyl 5 Methoxy 2h Indazole Analogs
General Principles of Indazole Scaffold Modification for Research Applications
The indazole scaffold, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.gov While the 1H-tautomer is generally more stable, derivatives of the 2H-tautomer are also of significant interest for their biological activities. nih.gov The indazole nucleus is considered a bioisostere for other aromatic systems like indoles and phenols and can offer advantages in metabolic stability, oral bioavailability, and plasma clearance. semanticscholar.org
In drug discovery, the indazole scaffold serves as a versatile template for chemical modification. Key positions for substitution include:
N1 and N2 Positions: Alkylation or arylation at the nitrogen atoms of the pyrazole ring is a common strategy to modulate lipophilicity, solubility, and receptor interactions. These modifications can also prevent metabolic N-dealkylation and influence the orientation of the molecule within a binding pocket. researchgate.netnih.gov
C3 Position: Substitution at the C3 position can introduce diverse functional groups that can act as hydrogen bond donors or acceptors, or occupy specific sub-pockets within a target protein. rsc.orgrsc.org
Benzene Ring Positions (C4, C5, C6, C7): Modification of the fused benzene ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly alter the electronic properties of the entire scaffold, impacting binding affinity and selectivity. researchgate.netnih.gov
The pyrazole portion of the indazole scaffold is particularly important for molecular recognition. researchgate.net It contains a hydrogen bond donor (the N-H group in unsubstituted indazoles) and a hydrogen bond acceptor (the tertiary nitrogen atom), allowing for diverse and specific interactions with biological targets. researchgate.net The ability to readily synthesize a library of analogs by modifying these key positions makes the indazole scaffold a powerful tool in the development of new therapeutic agents. researchgate.netresearchgate.net
Impact of Isobutyl Substituent on 2H-Indazole Scaffold Interactions
The substituent at the N2 position of the 2H-indazole ring plays a crucial role in defining the molecule's interaction with its biological targets. The choice of an isobutyl group imparts specific steric and electronic properties that influence its pharmacological profile.
The introduction of an alkyl chain, such as an isobutyl group, at the N2 position has a direct impact on the molecule's steric bulk and electronics.
Steric Effects: The size and branching of the N2-alkyl group are critical for fitting into a protein's binding pocket. SAR studies on related scaffolds have shown that biological activity is highly dependent on the steric bulk at the nitrogen position. mdpi.com For instance, in one study, increasing the substituent size from a small methyl group (which was inactive) to a larger ethyl or isopropyl group restored and improved biological activity. mdpi.com The isobutyl group, with its branched structure and moderate size, can provide an optimal fit in hydrophobic pockets, enhancing binding affinity through favorable van der Waals interactions.
Electronic Effects: Alkyl groups are generally considered to be weakly electron-donating through an inductive effect. This property can subtly modulate the electron density of the indazole ring system, which may influence interactions with the biological target. However, the primary contribution of the N2-isobutyl group is typically considered to be its steric and lipophilic nature rather than a strong electronic influence. nih.gov
The following table, based on general principles of SAR, illustrates how variations in the N-substituent can impact biological activity. mdpi.com
| Substituent at N-Position | General Size | Branching | Expected Impact on Activity |
| Methyl | Small | None | Often serves as a baseline; may be too small for optimal pocket filling. |
| Ethyl | Medium | None | Increased size can improve van der Waals contacts and activity. |
| Isopropyl | Medium | Branched | Branching can improve binding affinity and metabolic stability. |
| Isobutyl | Medium-Large | Branched | Offers a balance of size and lipophilicity, potentially enhancing binding in hydrophobic pockets. |
| Cyclopentyl | Large | Cyclic | Provides conformational rigidity and significant bulk, which can be favorable. |
This table is illustrative and based on established SAR principles.
Furthermore, the specific vector and conformation imposed by the N2-substituent can correctly orient the rest of the indazole scaffold for crucial interactions, such as hydrogen bonding or π-π stacking, involving the C5-methoxy group or the aromatic rings. Therefore, the isobutyl group is not merely a passive bulky substituent but an active contributor to the molecule's specific molecular recognition profile.
Role of Methoxy (B1213986) Group at C5 Position in Molecular Interactions
The methoxy (-OCH₃) group at the C5 position of the indazole ring is a key functional group that can profoundly influence the molecule's electronic character and its ability to form specific non-covalent interactions.
The C5-methoxy group exerts a dual electronic effect on the indazole ring system. It is strongly electron-donating through resonance (a +M effect) and weakly electron-withdrawing through induction (a -I effect). The resonance effect, where the oxygen's lone pair of electrons delocalizes into the aromatic system, is dominant. This increases the electron density of the benzene portion of the scaffold, which can enhance π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein binding site.
In studies of related compounds, the introduction of methoxy groups has been shown to have a significant, albeit complex, impact on molecular properties. rsc.org This electronic modulation can be critical for activity. For example, in a series of indazole analogs of serotonin (B10506) receptor agonists, the 5-methoxy group was a key feature for potency at 5-HT₂ receptors. nih.govnih.gov The electron-rich nature of the methoxy-substituted ring can strengthen the interaction with the receptor, leading to higher agonist or antagonist activity.
Beyond its electronic influence, the oxygen atom of the methoxy group is a potent hydrogen bond acceptor. This allows it to form a specific, directional hydrogen bond with a suitable donor group on the receptor, such as the hydroxyl group of serine, threonine, or tyrosine, or the amide N-H of asparagine or glutamine.
Structure-Based Design Approaches Using 2-isobutyl-5-methoxy-2H-indazole Core
The 2H-indazole scaffold serves as a valuable template in modern drug discovery, amenable to structure-based design methodologies that aim to optimize ligand-target interactions. Computational techniques are pivotal in rationally designing analogs with enhanced potency and selectivity.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme. For 2H-indazole derivatives, docking studies have been instrumental in elucidating binding modes and guiding synthetic efforts. For instance, in the development of myeloperoxidase (MPO) inhibitors, docking studies indicated that 2H-indazoles likely position themselves in a stacked fashion over the heme group within the enzyme's active site. nih.gov The core aromatic scaffold stacks over the pyrrole (B145914) rings of the heme porphyrin, while substituents, such as the N2-alkyl chain, extend into adjacent hydrophobic pockets. nih.gov
Similarly, docking simulations were employed to understand the anti-inflammatory potential of 4,5-dihydro-2H-indazole derivatives as cyclooxygenase-2 (COX-2) inhibitors. These studies successfully obtained the binding poses for the most active compounds within the active site of the human COX-2 enzyme, correlating computational predictions with experimental activity. nih.gov In the exploration of indazole analogs as serotonin receptor agonists, in silico docking suggested that the high potency of certain derivatives may stem from specific interactions, such as a halogen-bond with a phenylalanine residue (Phe2345.38) in the 5-HT2A orthosteric pocket. nih.gov
The process typically involves preparing 2D chemical structures, converting them to 3D, and performing energy minimization using tools like ChemBio3D. nih.gov Software such as AutoDock is then used to perform the docking simulations, and visualization tools like Discovery Studio are used to analyze the resulting ligand-receptor interactions, including hydrogen bonds and hydrophobic contacts. nih.gov
Table 1: Examples of Molecular Docking Studies on 2H-Indazole Derivatives
| Target Protein | 2H-Indazole Series | Key Finding |
|---|---|---|
| Myeloperoxidase (MPO) | Substituted 2H-indazoles | Aromatic core stacks over the heme; N2-substituents occupy a hydrophobic pocket. nih.gov |
| Cyclooxygenase-2 (COX-2) | 4,5-dihydro-2H-indazoles | Predicted binding poses of active compounds correlated with their anti-inflammatory activity. nih.gov |
| Serotonin Receptor 2A (5-HT2A) | Indazole-ethanamines | High potency of a halogenated analog attributed to a halogen-bonding interaction with Phe234. nih.gov |
Pharmacophore modeling is a powerful ligand-based virtual screening technique that defines the essential three-dimensional arrangement of chemical features a molecule must possess to be active at a specific biological target. This approach is particularly useful when the 3D structure of the target is unknown or when seeking structurally diverse hits. nih.gov
A study to discover novel Estrogen Receptor alpha (ERα) inhibitors utilized asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) (AIACs). ugm.ac.idui.ac.idresearchgate.net A training set of known ERα inhibitors was used to generate pharmacophore models. The best model consisted of three key features: one hydrophobic group, one hydrogen bond acceptor, and one aromatic interaction. ugm.ac.idui.ac.idresearchgate.net This model was then used as a 3D query to perform a ligand-based virtual screening of a library of 186 AIACs and related compounds. ugm.ac.idui.ac.id The hits from this screening were further filtered using molecular docking and analysis of drug-like properties, ultimately identifying seven compounds proposed to be potentially active ERα inhibitors. ugm.ac.idui.ac.idresearchgate.net
Similarly, in the search for new Akt2 inhibitors, both structure-based and 3D-QSAR pharmacophore models were developed. nih.gov The structure-based model, derived from a crystal structure of Akt2, identified seven essential features: two hydrogen bond acceptors, one hydrogen bond donor, and four hydrophobic groups. nih.gov These models were then employed to screen chemical databases, followed by filtering for drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, leading to the identification of novel scaffolds for Akt2 inhibition. nih.gov This hybrid approach, combining ligand- and structure-based methods, enhances the efficiency of hit identification in drug discovery. nih.gov
Derivatization and Research Applications of 2 Isobutyl 5 Methoxy 2h Indazole
Chemical Modifications for Probe Development
The development of chemical probes from 2-isobutyl-5-methoxy-2H-indazole hinges on the strategic introduction of functional groups that enable detection or interaction with biological systems. The 2H-indazole core offers several positions amenable to modification, with the C3-position being a primary target for functionalization. chim.it
Recent advances in C-H functionalization have provided powerful tools for modifying the 2H-indazole scaffold. rsc.orgnih.gov For instance, palladium-catalyzed C(sp2)-H functionalization at the C3-position allows for the introduction of various substituents. researchgate.net This could be leveraged to install reporter groups or reactive handles for subsequent conjugation.
Furthermore, visible-light-mediated reactions have emerged as a mild and efficient method for the C3-acylation of 2H-indazoles using α-keto acids. nih.gov This approach could be used to introduce ketone functionalities, which can then be used in bioorthogonal ligation reactions. Additionally, a microwave-assisted, Selectfluor-mediated C3-formylation of 2H-indazoles using DMSO as the formylating agent provides a route to 3-formyl-2H-indazoles. thieme-connect.de These aldehydes are valuable precursors for a variety of chemical transformations, including reductive amination to introduce amines for bioconjugation.
The 5-methoxy group also represents a potential site for modification. Demethylation to the corresponding phenol (B47542) would provide a versatile handle for introducing a wide range of functionalities through ether or ester linkages.
Table 1: Potential Chemical Modifications of this compound for Probe Development
| Modification Strategy | Target Position | Introduced Functionality | Potential Application |
| Palladium-Catalyzed C-H Functionalization | C3 | Various substituents | Introduction of reporter groups |
| Visible-Light-Mediated Acylation | C3 | Ketone | Bioorthogonal ligation |
| Microwave-Assisted Formylation | C3 | Aldehyde | Reductive amination, bioconjugation |
| Demethylation | C5 | Phenol | Versatile handle for further derivatization |
Conjugation Strategies for Bioconjugation and Imaging Agents
The ability to conjugate this compound to biomolecules such as proteins or antibodies is crucial for its use as an imaging agent or for targeted delivery. The success of bioconjugation relies on the presence of compatible reactive groups on both the indazole derivative and the biomolecule.
By first introducing functional groups as described in the previous section, standard bioconjugation chemistries can be employed. For example, an aldehyde-functionalized indazole can be coupled to a biomolecule containing a hydrazine (B178648) or hydroxylamine (B1172632) moiety to form a stable hydrazone or oxime linkage, respectively. Similarly, a carboxylic acid-functionalized indazole can be activated and reacted with primary amines on a protein to form stable amide bonds.
The choice of conjugation strategy will depend on the specific application and the nature of the biomolecule. For instance, for the development of imaging agents, it is important to choose a conjugation method that does not interfere with the binding of the indazole moiety to its biological target.
Development of Affinity Ligands for Target Identification
Identifying the cellular targets of bioactive small molecules is a critical step in drug discovery and chemical biology. Affinity-based target identification often involves the use of small molecule affinity probes, which are typically generated by immobilizing a bioactive compound onto a solid support.
To develop an affinity ligand from this compound, a linker arm with a reactive group at its terminus would need to be attached to the molecule. The point of attachment should be chosen carefully to minimize disruption of the compound's interaction with its target protein. Based on the structure-activity relationships of other indazole derivatives, positions on the isobutyl group or functionalization at a non-critical position of the indazole ring could be explored for linker attachment.
Once a suitable linker-modified indazole is synthesized, it can be immobilized on a solid support, such as agarose (B213101) or magnetic beads, through a reaction between the terminal reactive group of the linker and a complementary group on the support. The resulting affinity matrix can then be used to capture binding partners from cell lysates, which can subsequently be identified by techniques like mass spectrometry.
Applications in Chemical Biology Research
Indazole derivatives have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netcaribjscitech.com They are known to act as inhibitors of various enzymes, such as kinases and nitric oxide synthase. nih.gov This suggests that this compound and its derivatives could serve as valuable tools for chemical biology research.
For example, by developing fluorescently labeled probes based on this scaffold, researchers could visualize the localization and dynamics of its target proteins within living cells. Furthermore, photo-crosslinkable derivatives could be used to covalently label and identify the binding partners of the compound in a cellular context.
Given the diverse biological activities reported for the indazole class of compounds, this compound represents a promising starting point for the development of novel chemical probes to investigate a variety of biological processes.
Design of Radiolabeled Analogs for in vitro Receptor Occupancy Studies (Non-Human)
Radiolabeled ligands are indispensable tools for in vitro receptor occupancy studies, allowing for the quantification of target engagement in tissues and cell preparations. The design of a radiolabeled analog of this compound would require the incorporation of a suitable radionuclide, such as fluorine-18 (B77423) ([18F]) for positron emission tomography (PET).
A study on the design of selective COX-2 inhibitors from the (aza)indazole series demonstrated a successful strategy for radiolabeling. tandfonline.comnih.govresearchgate.netnih.gov In that work, a fluorine atom was introduced onto the phenyl ring of a 2-phenyl-indazole derivative. A similar approach could be applied to this compound. This would involve the synthesis of a precursor molecule with a suitable leaving group, such as a nitro group or a boronic ester, at a position on the benzene (B151609) ring that is amenable to nucleophilic aromatic substitution with [18F]fluoride. nih.gov
The resulting radiolabeled analog could then be used in in vitro binding assays with tissue homogenates or cell lines expressing the target receptor to determine its affinity and to quantify receptor occupancy by unlabeled competitor compounds.
Table 2: Research Applications of Derivatized this compound
| Application | Derivative Type | Research Goal |
| Chemical Probe | Fluorescently labeled | Visualization of target localization |
| Affinity Ligand | Immobilized on solid support | Identification of cellular targets |
| Imaging Agent | Conjugated to biomolecule | Targeted imaging |
| Radiolabeled Analog | [18F]-labeled | In vitro receptor occupancy studies |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for 2H-Indazoles
The synthesis of 2H-indazoles has historically presented challenges, often resulting in mixtures of 1H- and 2H-isomers. nih.gov The demand for selective, efficient, and environmentally benign synthetic methods is a critical area of ongoing research.
Recent innovations have focused on one-pot, multi-component reactions, which offer significant advantages in terms of operational simplicity and reduced waste. For instance, copper-catalyzed three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have shown great promise for the synthesis of 2H-indazoles with a broad substrate scope and high tolerance for various functional groups. researchgate.netorganic-chemistry.org The use of copper(I) oxide nanoparticles as a catalyst in a green solvent like polyethylene (B3416737) glycol (PEG) further enhances the sustainability of this approach. organic-chemistry.orgnih.gov
Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines represents another effective strategy for the synthesis of 2-aryl-2H-indazoles. capes.gov.br Additionally, the [3+2] dipolar cycloaddition of arynes and sydnones provides a rapid and efficient route to 2H-indazoles under mild conditions. nih.gov
Future efforts will likely concentrate on:
The development of novel catalytic systems, including earth-abundant metals and organocatalysts, to replace expensive and toxic heavy metals.
The exploration of flow chemistry and microwave-assisted synthesis to improve reaction efficiency, reduce reaction times, and enable better process control.
Advanced Spectroscopic Techniques for Real-time Mechanistic Studies
A thorough understanding of reaction mechanisms is paramount for optimizing synthetic routes and controlling product selectivity. Advanced spectroscopic techniques are becoming indispensable tools for real-time monitoring of complex chemical transformations.
The integration of multiple process analytical technology (PAT) tools, such as Nuclear Magnetic Resonance (NMR), UV/Vis, and Infrared (IR) spectroscopy, into a single workflow allows for comprehensive, real-time analysis of multistep syntheses. nih.gov This approach enables the monitoring of intermediates, byproducts, and final products as they are formed, providing invaluable insights into reaction kinetics and pathways. nih.gov
Ultrafast spectroscopy techniques, operating on the femtosecond timescale, offer the ability to observe molecular and electronic dynamics during a chemical reaction. spectroscopyonline.com This level of detail can help to elucidate transient intermediates and transition states that are not observable with conventional methods. spectroscopyonline.com
Future research in this area will likely involve:
The application of advanced data analysis models, including deep learning, to interpret complex spectroscopic data and extract meaningful mechanistic information. nih.gov
The development of miniaturized and portable spectroscopic devices for on-site, real-time analysis, which would be particularly beneficial for process optimization and quality control in industrial settings. spectroscopyonline.com
The use of hyphenated techniques, such as GC-MS and LC-MS, in conjunction with real-time spectroscopic monitoring to provide a more complete picture of the reaction landscape.
Integration of Artificial Intelligence and Machine Learning in 2H-Indazole Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and design. nih.govnih.gov These powerful computational tools can analyze vast datasets to identify patterns, predict molecular properties, and generate novel chemical structures with desired biological activities. spectroscopyonline.comnih.govnih.gov
In the context of 2H-indazole research, AI and ML can be applied to:
Virtual Screening: Screen large libraries of virtual compounds to identify potential 2H-indazole derivatives with high binding affinity for a specific biological target. nih.gov
De Novo Drug Design: Generate novel 2H-indazole scaffolds with optimized pharmacokinetic and pharmacodynamic properties. researchgate.net
Predictive Modeling: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activity of new 2H-indazole derivatives based on their chemical structure.
The integration of AI and ML into the drug discovery pipeline has the potential to significantly reduce the time and cost associated with developing new therapeutic agents. nih.govresearchgate.net However, challenges remain in the availability of high-quality data for training ML models and in the interpretation and validation of the predictions made by these models. infontd.org
Exploration of Novel Biological Targets for 2H-Indazole Scaffolds (Preclinical)
The indazole nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov While 2H-indazoles have been investigated for their activity against targets such as the 5-HT1A receptor and the imidazoline (B1206853) I2 receptor, a vast number of other potential targets remain unexplored. nih.gov
Preclinical studies are essential to identify new therapeutic applications for 2H-indazole derivatives. These studies involve screening compounds against a panel of biological targets to identify those with promising activity. Recent research has identified potent inhibitors for kinases such as Rock2, Gsk3β, Aurora2, and Jak2 among 5-substituted indazoles. nih.gov
Future preclinical research on 2H-indazole scaffolds should focus on:
High-Throughput Screening: Employing automated systems to rapidly screen large libraries of 2H-indazole derivatives against a diverse range of biological targets.
Phenotypic Screening: Assessing the effects of 2H-indazole derivatives on cellular or organismal phenotypes to identify novel mechanisms of action.
Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological effects of active 2H-indazole compounds.
| Potential Biological Target Classes | Examples |
| Kinases | Rock2, Gsk3β, Aurora2, Jak2 nih.gov |
| G-protein coupled receptors (GPCRs) | 5-HT1A receptor nih.gov |
| Ion Channels | TRPA1 nih.gov |
| Enzymes | Cyclooxygenase-2 (COX-2) mdpi.com |
| Protozoal and Fungal Targets | Giardia intestinalis, Candida albicans mdpi.compnrjournal.com |
Mechanistic Studies of 2-isobutyl-5-methoxy-2H-indazole Interactions at a Molecular Level
A detailed understanding of how this compound interacts with its biological targets at the molecular level is crucial for rational drug design and optimization. Techniques such as X-ray crystallography and computational modeling can provide valuable insights into these interactions.
The Cadogan cyclization, a common method for synthesizing 2H-indazoles, has been mechanistically studied, with evidence pointing towards the involvement of oxygenated intermediates. escholarship.org Isolating and characterizing these intermediates can provide a clearer picture of the reaction pathway. escholarship.org Computational NMR and X-ray crystallography have been instrumental in determining the structure of these intermediates. escholarship.org
Future research in this area should aim to:
Co-crystallization Studies: Obtain crystal structures of this compound in complex with its biological targets to visualize the binding mode and key interactions.
Molecular Dynamics Simulations: Use computational methods to simulate the dynamic behavior of the ligand-protein complex and to calculate binding free energies.
Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of this compound to probe the importance of different functional groups for biological activity.
Synthesis of Metabolically Stable 2H-Indazole Derivatives for in vivo Research (Non-Human)
For a drug candidate to be effective in a living organism, it must possess not only potent biological activity but also favorable pharmacokinetic properties, including metabolic stability. The in vitro drug metabolism and pharmacokinetics (DMPK) profiles of indazole derivatives are critical parameters to evaluate. nih.gov
The synthesis of metabolically stable derivatives is a key challenge in drug development. This often involves modifying the chemical structure of the lead compound to block sites of metabolism without compromising its biological activity.
Future research in this area will focus on:
Metabolic Profiling: Identifying the major metabolic pathways of this compound using in vitro systems such as liver microsomes and hepatocytes.
Structure-Metabolism Relationship (SMR) Studies: Correlating the chemical structure of 2H-indazole derivatives with their metabolic stability to guide the design of more robust compounds.
Prodrug Strategies: Designing and synthesizing prodrugs of this compound that are converted to the active form in vivo, potentially improving its pharmacokinetic profile.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-isobutyl-5-methoxy-2H-indazole, and how can reaction conditions influence yield?
- Methodological Answer : The synthesis of indazole derivatives typically involves cyclization of substituted hydrazines with carbonyl intermediates or transition-metal-catalyzed cross-coupling. For example, in analogous compounds (e.g., 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole), refluxing with potassium carbonate and sodium methoxide in methanol/water mixtures under anhydrous MgCl₂ catalysis achieved 75% yield . Solvent choice (e.g., ethyl acetate for extraction) and catalyst selection (e.g., Pd for coupling) critically affect purity and efficiency. Characterization via HPLC and NMR is essential to confirm structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolves substituent positions (e.g., methoxy and isobutyl groups). For example, methoxy protons typically appear as singlets near δ 3.8–4.0 ppm, while isobutyl CH₂ groups show splitting patterns in δ 1.8–2.2 ppm .
- IR Spectroscopy : Confirms functional groups (e.g., C-O stretching of methoxy at ~1250 cm⁻¹).
- HPLC : Validates purity (>95% is standard for research-grade compounds) .
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles are mandatory. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water. For eye exposure, rinse for 15+ minutes and seek medical help .
- Storage : Store in airtight containers at –20°C, away from light, as recommended for structurally similar indazole carboxylates .
Advanced Research Questions
Q. How can regioselectivity challenges in indazole functionalization be addressed during synthesis?
- Methodological Answer : Regioselectivity in indazole systems (e.g., N1 vs. N2 substitution) is influenced by steric and electronic factors. Strategies include:
- Protecting Groups : Temporarily block reactive sites (e.g., using Boc for amines).
- Catalytic Systems : Pd-mediated coupling reactions favor specific positions. For example, Suzuki-Miyaura reactions with aryl boronic acids can target electron-deficient carbons .
- Computational Pre-screening : DFT calculations predict reactive sites, reducing trial-and-error synthesis .
Q. How should researchers resolve contradictions in purity vs. yield data for indazole derivatives?
- Methodological Answer : Contradictions often arise from competing side reactions (e.g., overalkylation). Mitigation strategies:
- Optimized Stoichiometry : Use excess nucleophile (e.g., isobutyl bromide) to drive substitution over elimination.
- Chromatographic Purification : Flash column chromatography with gradient elution (e.g., hexane/EtOAc) improves purity without significant yield loss .
- In-situ Monitoring : TLC or LC-MS tracks reaction progress to halt at optimal conversion .
Q. What computational approaches are suitable for studying the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina predict binding poses. For example, indazole derivatives with methoxy groups show hydrogen bonding with active-site residues in kinase targets .
- MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS).
- QSAR Models : Relate structural features (e.g., logP of isobutyl group) to activity data from analogous compounds .
Q. How do solvent polarity and temperature impact the stability of this compound during storage?
- Methodological Answer :
- Polar Solvents : Avoid DMSO or water, which may hydrolyze methoxy groups. Use anhydrous acetonitrile or THF for long-term stability .
- Temperature : Degradation studies on similar compounds show <5% decomposition at –20°C over 6 months vs. ~20% at 25°C .
Q. What strategies validate the absence of isomeric impurities in synthesized this compound?
- Methodological Answer :
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA.
- 2D NMR : NOESY correlations distinguish between regioisomers (e.g., methoxy at C5 vs. C6).
- X-ray Crystallography : Definitive structural confirmation, though resource-intensive .
Methodological Notes
- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) .
- Contradictory Literature : Compare reaction yields from analogous syntheses (e.g., 75% in methanol vs. 60% in DMF ) to optimize protocols.
- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal, particularly for halogenated byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
